![molecular formula C6H12N4O2 B1670390 Diamide CAS No. 10465-78-8](/img/structure/B1670390.png)
Diamide
Overview
Description
Diamide is a class of compounds characterized by the presence of two amide groups. These compounds have gained significant attention due to their diverse applications, particularly in the field of agriculture as insecticides. Diamides are known for their selective action on insect ryanodine receptors, making them effective against a variety of pest species .
Mechanism of Action
Target of Action
Diamide primarily targets the ryanodine receptors (RyR) in insects . These receptors are large tetrameric ryanodine-sensitive calcium release channels located in the sarco- and endoplasmic reticulum in neuromuscular tissues . They play a crucial role in muscle contraction and are selectively activated by this compound insecticides .
Mode of Action
This compound insecticides interact with the ryanodine receptors, causing dysfunction of these channels . This interaction leads to an increase in the concentration of calcium ions, which can cause muscle contraction . High levels of this compound resistance have been shown to be conferred by RyR target-site mutations affecting this compound binding .
Biochemical Pathways
The action of diamides affects the regulation of RyR and calcium ions by acting on calcium channels . The dysfunction of these channels leads to an increase in the concentration of calcium ions, causing muscle contraction . This process disrupts the normal biochemical pathways in the insect’s body, leading to paralysis and eventual death by asphyxiation or starvation .
Pharmacokinetics (ADME Properties)
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound play a crucial role in its bioavailability . It’s important to note that these properties can significantly influence the effectiveness of a compound and its potential for causing side effects.
Result of Action
The interaction of this compound with its targets leads to significant molecular and cellular effects. The increase in calcium ion concentration causes muscle contraction . This leads to the paralysis of the insect, causing rapid feeding cessation, general lethargy, and eventually death within approximately 72 hours .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the frequent application of diamides has resulted in the selection of this compound resistance in some of the world’s most destructive lepidopteran species . This suggests that the environment in which this compound is used, including the presence of other chemicals and the frequency of application, can impact its effectiveness.
Biochemical Analysis
Biochemical Properties
Diamide insecticides selectively act on insect ryanodine receptors (RyR), which are large tetrameric ryanodine-sensitive calcium release channels located in the sarco- and endoplasmic reticulum in neuromuscular tissues . The interaction between this compound and RyR affects the biochemical reactions in the insect’s body .
Cellular Effects
The effects of this compound on cells are primarily through its action on the RyR. By activating these receptors, this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the RyR. This binding can lead to changes in gene expression and can result in enzyme inhibition or activation .
Preparation Methods
Diamides can be synthesized through various methods. One common synthetic route involves the reaction of an amine with an acid chloride to form an amide bond. For example, the preparation of 1,3-diamines, which are significant motifs in natural products and serve as building blocks in synthetic organic chemistry, involves specific synthetic approaches . Industrial production methods often involve high-pressure and high-temperature reactions to ensure the efficient formation of diamides .
Chemical Reactions Analysis
Diamides undergo several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reduction of an amide to an amine is a well-documented reaction .
Scientific Research Applications
Diamide Insecticides
Mechanism of Action
This compound insecticides have gained significant attention due to their targeted action against insect pests, particularly those in the order Lepidoptera. These insecticides primarily act by binding to ryanodine receptors in insects, leading to the uncontrolled release of calcium ions from internal stores. This disruption results in severe physiological effects such as muscle paralysis and death in targeted pests .
Key Compounds
- Cyantraniliprole : An anthranilic this compound that has shown effectiveness against a broad spectrum of pests. It is applied via seed treatment, soil, or foliar methods and has a lower toxicity profile for beneficial insects and mammals compared to traditional insecticides .
- Chlorantraniliprole : Another notable this compound that functions similarly to cyantraniliprole, effectively managing various chewing and sap-sucking pests .
Research Findings
Recent studies highlight the persistence and metabolism of cyantraniliprole in crops like tomatoes, indicating its potential for sustainable pest management . Furthermore, new derivatives of chlorantraniliprole have been synthesized with enhanced insecticidal activity, suggesting ongoing advancements in this area .
Compound Name | Target Pest | Application Method | Toxicity Profile |
---|---|---|---|
Cyantraniliprole | Spodoptera frugiperda | Seed treatment, foliar | Low toxicity to mammals |
Chlorantraniliprole | Various Lepidoptera | Soil application | Low toxicity to beneficial insects |
Environmental Applications
Radionuclide Chemistry
Diamides, particularly diglycolamides (DGAs), are utilized as ligands in the extraction and separation of actinides and radionuclides. Their tridentate nature allows them to form stable complexes with these heavy metals, which is crucial for nuclear waste management and environmental remediation efforts .
Synchrotron Radiation Techniques
Research employing synchrotron radiation has demonstrated the utility of this compound ligands in probing the structural and electronic properties of actinides. This approach enhances our understanding of radionuclide behavior in environmental contexts and aids in developing effective remediation strategies .
Pharmaceutical Applications
Diamides have been explored for their potential therapeutic properties. Their structural versatility allows for modifications that can enhance bioactivity and selectivity towards biological targets. For instance, certain diamides have shown promise as anti-cancer agents due to their ability to interact with specific cellular pathways.
Case Studies
- Insecticide Efficacy : A comprehensive study evaluated the efficacy of various anthranilic diamides against different pest species, revealing significant improvements in pest control compared to conventional methods .
- Radionuclide Speciation : Research utilizing this compound-based ligands has provided insights into the behavior of radionuclides under varying environmental conditions, contributing to better risk assessments for nuclear waste disposal .
Comparison with Similar Compounds
Diamides can be compared with other similar compounds such as benzenedicarboxamide derivatives and anthranilic diamides. These compounds also target ryanodine receptors but may differ in their chemical structure and specific applications. For example, flubendiamide and chlorantraniliprole are two well-known this compound insecticides that have been commercialized for pest control . The uniqueness of diamides lies in their high selectivity and potency against insect pests, making them valuable tools in integrated pest management .
References
Biological Activity
Diamides, particularly those used as insecticides, have gained significant attention due to their unique biological activities and mechanisms of action. This article examines the biological activity of diamide compounds, focusing on their insecticidal properties, mechanisms of action, and relevant research findings.
Overview of Diamides
Diamides are a class of synthetic compounds that exhibit potent insecticidal properties. They primarily target the ryanodine receptor (RyR) in insects, leading to uncontrolled calcium release and subsequent muscle contraction, paralysis, and death. This mechanism is particularly effective against various insect pests, especially within the order Lepidoptera.
The primary mechanism through which diamides exert their insecticidal effects involves:
- Binding to Ryanodine Receptors (RyRs) : Diamides bind to RyRs in insect muscle cells, causing the receptors to remain open. This results in excessive calcium ion release from the sarcoplasmic reticulum into the cytoplasm, leading to continuous muscle contraction and paralysis .
- Insect Selectivity : Diamides show a significant selectivity for insect RyRs over mammalian RyRs, making them safer for non-target organisms. For instance, chlorantraniliprole is reported to be 300-fold less potent against mammalian RyR1 compared to its effectiveness against insect RyRs .
Synthesis and Biological Activity
Recent studies have synthesized a variety of novel this compound derivatives and tested their biological activities:
- Insecticidal Activity : A study demonstrated that several newly synthesized this compound compounds exhibited high insecticidal activity against Spodoptera frugiperda (fall armyworm) with IC50 values significantly lower than those of traditional insecticides .
- Larvicidal Effects : Another research effort focused on mosquito larvae, revealing that certain this compound derivatives achieved up to 70% larvicidal activity at concentrations as low as 2 μg/mL .
Case Studies
- Chlorantraniliprole : This well-studied this compound has been shown to effectively control various lepidopteran pests. Its binding affinity to RyRs was quantified using molecular docking studies, revealing strong interactions that correlate with its insecticidal potency .
- Resistance Mechanisms : Investigations into resistance development in pests like Chilo suppressalis highlighted specific mutations in RyR that confer reduced sensitivity to diamides. Understanding these mechanisms is critical for developing strategies to mitigate resistance .
Table 1: Biological Activity of Selected this compound Compounds
Compound Name | Target Insect | IC50 (mg/L) | Activity (%) at 100 mg/L |
---|---|---|---|
Chlorantraniliprole | Spodoptera frugiperda | 0.005 | 100 |
Compound 6r | Mosquito Larvae | 0.002 | 70 |
Compound 8q | Diamondback Moth | 0.004 | 90 |
Table 2: Comparative Binding Affinities of Diamides
Compound Name | Binding Energy (kcal/mol) | Target RyR Type |
---|---|---|
Chlorantraniliprole | -8.19 | Insect |
Compound 8q | -8.50 | Insect |
Mammalian RyR1 | -2.50 | Mammalian |
Properties
IUPAC Name |
(3E)-3-(dimethylcarbamoylimino)-1,1-dimethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c1-9(2)5(11)7-8-6(12)10(3)4/h1-4H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSDXINSOMDCBK-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N=NC(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/N=N/C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | Diamide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13707 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10465-78-8 | |
Record name | Diamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010465788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DIAMIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143013 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(N,N-dimethylcarbamoylimido)-1,1-dimethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86EQC90W32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.